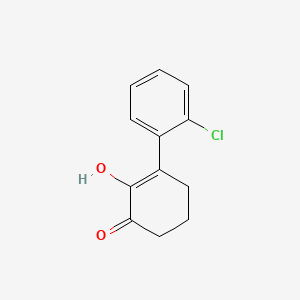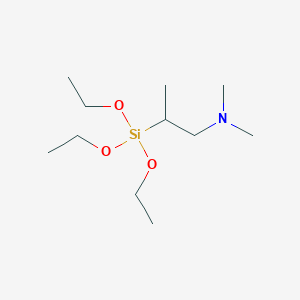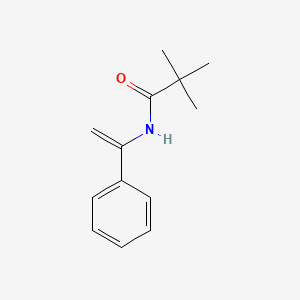![molecular formula C11H10 B14363448 2,2a-Dihydro-1H-cyclobuta[a]indene CAS No. 92631-03-3](/img/structure/B14363448.png)
2,2a-Dihydro-1H-cyclobuta[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2a-Dihydro-1H-cyclobuta[a]indene is a chemical compound with the molecular formula C11H10 It is a bicyclic hydrocarbon that features a cyclobutane ring fused to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a-Dihydro-1H-cyclobuta[a]indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reaction conditions and ensuring the availability of necessary reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2,2a-Dihydro-1H-cyclobuta[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.
Applications De Recherche Scientifique
2,2a-Dihydro-1H-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into similar compounds has shown potential medicinal properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2a-Dihydro-1H-cyclobuta[a]indene involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2A,7,7A-Tetrahydro-cyclobuta[a]inden-2-one: This compound has a similar bicyclic structure but includes a ketone functional group.
2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one: This compound includes chlorine atoms and a ketone functional group.
Uniqueness
2,2a-Dihydro-1H-cyclobuta[a]indene is unique due to its specific bicyclic structure without additional functional groups. This makes it a valuable intermediate in organic synthesis and a potential candidate for further functionalization in various chemical reactions.
Propriétés
Numéro CAS |
92631-03-3 |
|---|---|
Formule moléculaire |
C11H10 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2,2a-dihydro-1H-cyclobuta[a]indene |
InChI |
InChI=1S/C11H10/c1-2-4-10-8(3-1)7-9-5-6-11(9)10/h1-4,7,11H,5-6H2 |
Clé InChI |
PSLKANVRHYZKGW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)






![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)


![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
